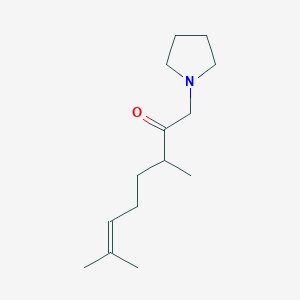
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one is an organic compound that features a pyrrolidine ring attached to an octenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one typically involves the reaction of 3,7-dimethyl-6-octen-2-one with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine
- 1,3-Dimethyl-pyrrolidin-2-one
Uniqueness
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its octenone backbone and pyrrolidine ring combination make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
89434-22-0 |
|---|---|
Molecular Formula |
C14H25NO |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
3,7-dimethyl-1-pyrrolidin-1-yloct-6-en-2-one |
InChI |
InChI=1S/C14H25NO/c1-12(2)7-6-8-13(3)14(16)11-15-9-4-5-10-15/h7,13H,4-6,8-11H2,1-3H3 |
InChI Key |
WQSPQHZMWIUSDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)C(=O)CN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)
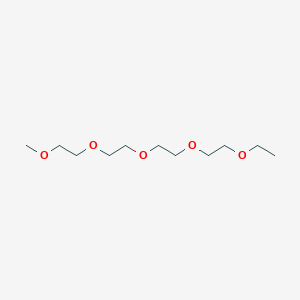
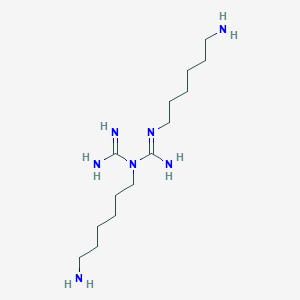
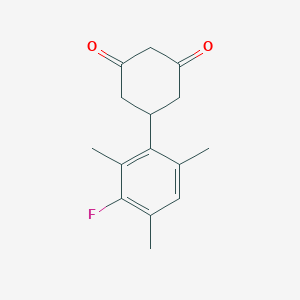


![{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene](/img/structure/B14389459.png)

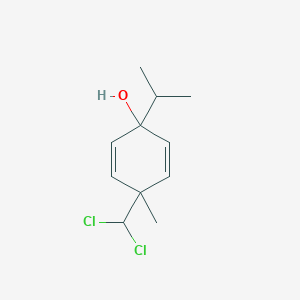

![4-[Bis(4-fluorophenyl)methoxy]piperidine](/img/structure/B14389481.png)
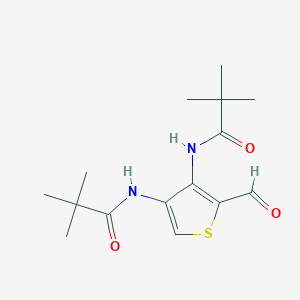
silane](/img/structure/B14389498.png)
